molecular formula C19H20N4O2S2 B1671168 Elesclomol CAS No. 488832-69-5

Elesclomol

Numéro de catalogue: B1671168
Numéro CAS: 488832-69-5
Poids moléculaire: 400.5 g/mol
Clé InChI: BKJIXTWSNXCKJH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Elesclomol, également connu sous son nom international non propriétaire (INN) de N′1, N′3-diméthyl-N′1, N′3-bis(phénylcarbonothioyl)propanedihydrazide, est un médicament qui déclenche l'apoptose (mort cellulaire programmée) dans les cellules cancéreuses. Il est en cours de développement par Synta Pharmaceuticals et GlaxoSmithKline en tant qu'adjuvant de chimiothérapie. This compound a reçu le statut de voie rapide et de médicament orphelin de la part de la Food and Drug Administration des États-Unis pour le traitement du mélanome métastatique .

Applications De Recherche Scientifique

Elesclomol has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Elesclomol primarily targets the mitochondria within cancer cells . The mitochondria play a crucial role in a variety of biochemical processes, including the eradication of free radicals, generation of mitochondrial energy, and iron homeostasis . This compound’s anticancer activity is determined by the dependence of cancer on mitochondrial metabolism .

Mode of Action

This compound interacts with its targets by inducing oxidative stress within cancer cells . This is achieved by provoking a buildup of reactive oxygen species (ROS) inside these cells . This compound requires a redox-active metal ion to function, and it has been found that the copper (II) complex is significantly more potent than other complexes . This interaction with its targets leads to a dramatic increase in oxidative stress, pushing the cell beyond a critical breaking point and triggering apoptosis .

Biochemical Pathways

This compound affects the biochemical pathways related to oxidative stress and apoptosis . By inducing a buildup of ROS, this compound disrupts the balance of cellular processes, leading to increased oxidative stress . This stress then triggers apoptosis, a form of programmed cell death . The induction of apoptosis is a key downstream effect of the pathways affected by this compound .

Pharmacokinetics

It is known that this compound is an injectable drug candidate

Result of Action

The molecular and cellular effects of this compound’s action are primarily the induction of oxidative stress and the triggering of apoptosis in cancer cells . By causing a dramatic increase in ROS, this compound pushes cancer cells beyond a critical breaking point, leading to their programmed death . This effect is particularly potent in cancer cells due to their higher intrinsic level of ROS and reduced antioxidant capacity compared to normal cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of copper ions in the extracellular environment is crucial for this compound’s function . Additionally, the type of cancer and its specific metabolic dependencies can also influence the effectiveness of this compound

Analyse Biochimique

Biochemical Properties

Elesclomol binds to copper (II) in a 1:1 ratio in the extracellular environment, generating a membrane-permeable complex that can enter and transport copper to mitochondria . This interaction with copper ions is crucial for its biochemical activity .

Cellular Effects

This compound has been shown to cause a dramatic increase in oxidative stress (ROS) inside cancer cells . The prolonged elevation of ROS inside cancer cells induced by this compound causes the cell to exceed a critical breaking point and undergo apoptosis . It has also been found to suppress cancer by inducing cuproptosis .

Molecular Mechanism

This compound induces oxidative stress by provoking a buildup of reactive oxygen species within cancer cells . It requires a redox active metal ion to function . The Cu (II) complex is 34 times more potent than the Ni (II) complex and 1040-fold more potent than the Pt (II) complex .

Temporal Effects in Laboratory Settings

This compound has been shown to rapidly cause a dramatic increase in oxidative stress (ROS) inside cancer cells . The triggering of the mitochondrial apoptosis pathway is observed within the first six hours of applying this compound .

Dosage Effects in Animal Models

Recent studies have demonstrated that this compound is able to substantially ameliorate pathology and lethality in a mouse model of Menkes disease when injected as an ES-Cu 2+ complex .

Metabolic Pathways

This compound targets mitochondrial metabolism . It has been recognized as an inducer of oxidative stress and has also been found to suppress cancer by inducing cuproptosis .

Transport and Distribution

This compound’s toxicity to cells is highly dependent on its transport of extracellular copper ions, a process involved in cuproptosis . This bis (thiohydrazide) amide binds to copper (II) in a 1:1 ratio in the extracellular environment, generating a membrane-permeable complex that can enter and transport copper to mitochondria .

Subcellular Localization

This compound is a mitochondrion-targeting agent . It binds to copper (II) in the extracellular environment, generating a membrane-permeable complex that can enter and transport copper to mitochondria .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Elesclomol est synthétisé par une série de réactions chimiques impliquant la formation de bis(thiohydrazide) amide. La synthèse implique la réaction de l'hydrazine avec le disulfure de carbone pour former la thiosemicarbazide, qui est ensuite réagie avec le chlorure de benzoyle pour former le produit final .

Méthodes de Production Industrielle : La production industrielle d'this compound implique l'optimisation des conditions de réaction afin de garantir un rendement élevé et une pureté optimale. Cela comprend le contrôle de la température, du pH et du temps de réaction pour maximiser l'efficacité du processus de synthèse .

Analyse Des Réactions Chimiques

Types de Réactions : Elesclomol subit plusieurs types de réactions chimiques, notamment :

Réactifs et Conditions Communes :

Principaux Produits Formés : Le principal produit formé par la réaction de l'this compound avec les ions cuivre(II) est un complexe cuivre-elesclomol, qui est significativement plus puissant que le médicament libre .

4. Applications de la Recherche Scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

5. Mécanisme d'Action

This compound exerce ses effets en induisant un stress oxydatif au sein des cellules cancéreuses. Il provoque une accumulation d'espèces réactives de l'oxygène, conduisant à des dommages cellulaires et à l'apoptose. This compound nécessite un ion métallique redox-actif pour fonctionner, le complexe cuivre(II) étant significativement plus puissant que les autres complexes métalliques . Les cibles moléculaires et les voies impliquées comprennent la voie d'apoptose mitochondriale, qui est déclenchée par les niveaux élevés d'espèces réactives de l'oxygène .

Comparaison Avec Des Composés Similaires

Elesclomol est unique en sa capacité à induire un stress oxydatif et à former des complexes puissants avec les ions cuivre(II). Les composés similaires incluent :

This compound se démarque par son mécanisme d'action spécifique impliquant la formation d'un complexe cuivre-elesclomol, qui augmente considérablement sa puissance par rapport à d'autres composés .

Activité Biologique

Elesclomol (formerly known as STA-4783) is a small molecule that has garnered attention in the field of oncology due to its unique mechanism of action and potential therapeutic applications. Originally developed as an anticancer agent, this compound has demonstrated significant biological activity, particularly in inducing apoptosis in cancer cells through the generation of oxidative stress. This article explores the biological activity of this compound, focusing on its mechanisms, clinical studies, and potential repurposing for other medical conditions.

Induction of Oxidative Stress

This compound primarily induces apoptosis in cancer cells by elevating levels of reactive oxygen species (ROS). Studies have shown that treatment with this compound results in a rapid increase in ROS, leading to a transcriptional response characteristic of oxidative stress. This mechanism is particularly effective in cancer cells, which often have heightened levels of oxidative stress compared to normal cells. Notably, the antioxidant N-acetylcysteine has been shown to inhibit the pro-apoptotic effects of this compound, confirming that ROS generation is central to its action .

Copper Ionophore Activity

Recent research has identified this compound as a copper ionophore, facilitating the delivery of copper (Cu) ions to critical mitochondrial cuproenzymes. This mechanism not only enhances the therapeutic efficacy against cancer but also suggests potential applications in treating copper deficiency disorders. This compound's ability to increase cellular and mitochondrial iron levels further supports its role in regulating metal homeostasis within cells .

Ferroptosis Induction

This compound has also been implicated in inducing ferroptosis, a form of regulated cell death associated with iron metabolism and lipid peroxidation. Research indicates that this compound targets ATP7A, a copper-transporting ATPase, thereby regulating ferroptosis in colorectal cancer cells . This adds another layer to its biological activity, highlighting its multifaceted role in cancer therapy.

Phase II Clinical Trials

In a pivotal Phase II clinical trial involving 81 patients with stage IV metastatic melanoma, this compound was administered in combination with paclitaxel. The results showed a statistically significant improvement in progression-free survival compared to paclitaxel alone, demonstrating the compound's therapeutic potential .

Study PhasePatient PopulationTreatment RegimenOutcome
Phase II81 patients with stage IV melanomaThis compound + PaclitaxelDoubling of progression-free survival time

Safety and Tolerability

The safety profile of this compound has been favorable, showing tolerability similar to that of paclitaxel alone during clinical trials. This aspect is crucial for its potential use as a combination therapy .

Case Study: this compound in Copper Deficiency Disorders

Recent investigations have explored the repurposing of this compound for treating copper deficiency disorders. In model organisms such as yeast and zebrafish, this compound effectively increased mitochondrial copper content and restored function to copper-dependent enzymes . These findings suggest that this compound could be beneficial beyond oncology.

Research Findings on Cellular Mechanisms

Research has demonstrated that this compound's copper delivery mechanism operates through a complex formation with Cu(II), which facilitates its entry into mitochondria. Once inside, it releases copper ions, thereby promoting mitochondrial apoptosis pathways .

Propriétés

IUPAC Name

1-N',3-N'-bis(benzenecarbonothioyl)-1-N',3-N'-dimethylpropanedihydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S2/c1-22(18(26)14-9-5-3-6-10-14)20-16(24)13-17(25)21-23(2)19(27)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3,(H,20,24)(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJIXTWSNXCKJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=S)C1=CC=CC=C1)NC(=O)CC(=O)NN(C)C(=S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2042642
Record name Elesclomol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2042642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Elesclomol acts through a novel mechanism of action. Elesclomol has been shown to rapidly cause a dramatic increase in oxidative stress (ROS) inside cancer cells. The prolonged elevation of ROS inside cancer cells induced by elesclomol causes the cell to exceed a critical breaking point and undergo apoptosis. The triggering of the mitochondrial apoptosis pathway is observed within the first six hours of applying elesclomol. Cancer cells operate at a much higher intrinsic level of ROS than normal cells, and have a greatly reduced anti-oxidant capacity compared to normal cells. This leaves them more vulnerable to an agent such as elesclomol that elevates oxidative stress. In similar experiments at similar doses, elesclomol has been found to have little to no impact on normal cells.
Record name Elesclomol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05719
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

488832-69-5
Record name Elesclomol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=488832-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Elesclomol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0488832695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elesclomol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05719
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Elesclomol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2042642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELESCLOMOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UK191M53P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Elesclomol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Elesclomol
Reactant of Route 3
Reactant of Route 3
Elesclomol
Reactant of Route 4
Reactant of Route 4
Elesclomol
Reactant of Route 5
Elesclomol
Reactant of Route 6
Elesclomol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.